![molecular formula C9H8N4O2 B13426119 4-[(2-Cyanohydrazinyl)methylideneamino]benzoic acid](/img/structure/B13426119.png)
4-[(2-Cyanohydrazinyl)methylideneamino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Cyanohydrazinyl)methylideneamino]benzoic acid is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the general formula RHC=N-R1, where R and R1 can be alkyl, aryl, or heterocyclic groups
准备方法
Synthetic Routes and Reaction Conditions
4-[(2-Cyanohydrazinyl)methylideneamino]benzoic acid can be synthesized through the condensation reaction between a primary amine and a carbonyl compound. In this case, the primary amine is 2-cyanohydrazine, and the carbonyl compound is 4-formylbenzoic acid. The reaction typically occurs in an ethanol solvent with an acid catalyst such as hydrochloric acid or lemon juice .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis, which offers advantages such as higher yields, shorter reaction times, and reduced environmental impact. This method involves the use of solvent-free conditions and microwave irradiation to facilitate the condensation reaction .
化学反应分析
Types of Reactions
4-[(2-Cyanohydrazinyl)methylideneamino]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and Lewis acids (AlCl3) are used for substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives and other substituted products.
科学研究应用
4-[(2-Cyanohydrazinyl)methylideneamino]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 4-[(2-Cyanohydrazinyl)methylideneamino]benzoic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This mechanism is particularly relevant in its antimicrobial action, where it disrupts the function of essential microbial enzymes .
相似化合物的比较
Similar Compounds
- 4-(Dimethylamino)benzoic acid
- 4-(Methylamino)benzoic acid
- 4-Nitrobenzoic acid
- p-Chlorobenzoic acid
Uniqueness
4-[(2-Cyanohydrazinyl)methylideneamino]benzoic acid is unique due to the presence of the cyanohydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
属性
分子式 |
C9H8N4O2 |
|---|---|
分子量 |
204.19 g/mol |
IUPAC 名称 |
4-[(2-cyanohydrazinyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C9H8N4O2/c10-5-12-13-6-11-8-3-1-7(2-4-8)9(14)15/h1-4,6,12H,(H,11,13)(H,14,15) |
InChI 键 |
HBNPWFULCXYJTA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)O)N=CNNC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


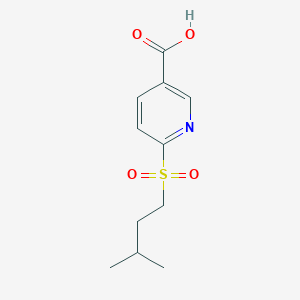
![5,5'-((4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene)](/img/structure/B13426037.png)
![6-(3-Chloro-5-fluorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B13426045.png)
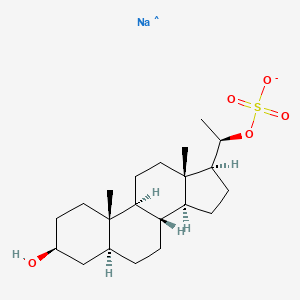
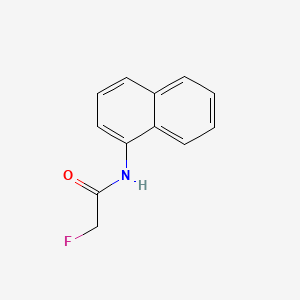
![(Z)-N'-hydroxy-2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)acetimidamide](/img/structure/B13426060.png)
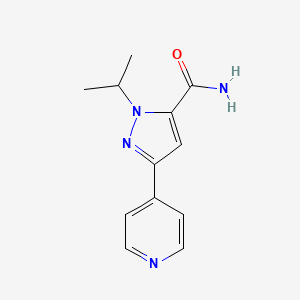
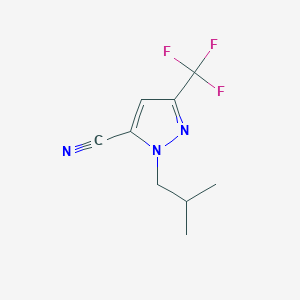
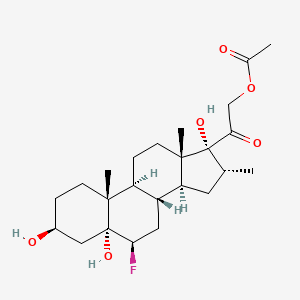
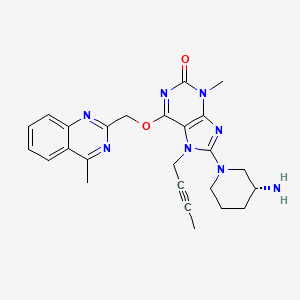
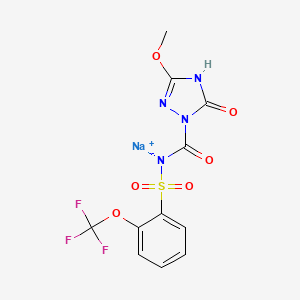
![(Z)-N'-hydroxy-2-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetimidamide](/img/structure/B13426085.png)
![Droperidol Imp. D (EP); (1RS)-1-[4-(4-Fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine 1-Oxide Hydrochloride; Droperidol Imp. D (EP) as Hydrochloride; Droperidol Impurity D as Hydrochloride](/img/structure/B13426107.png)
![3-Bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13426108.png)
